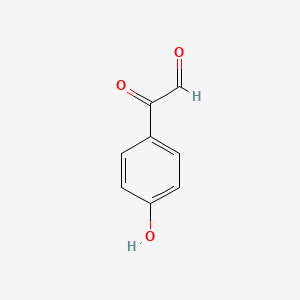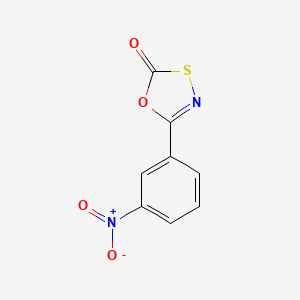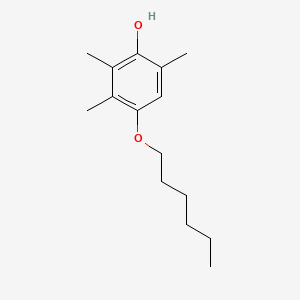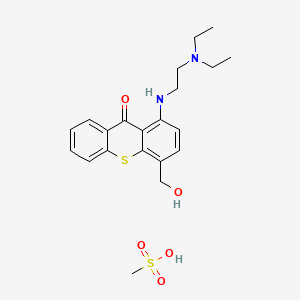
フルチアニル
概要
説明
Flutianil is a novel fungicide discovered by OAT Agrio Co., Ltd . It has specific activities against powdery mildew at low dosage on various crops . It shows no cross-resistance against existing fungicides .
Synthesis Analysis
Flutianil was discovered as a novel fungicide chemically characterized as a cyano-methylene thiazolidine . The optimization of the fungicidal performance of the series of synthesized chemicals finally led to the identification of flutianil .Molecular Structure Analysis
Flutianil has a molecular formula of C19H14F4N2OS2 and a molecular weight of 426.5 g/mol . It is a member of the class of thiazolidines .Chemical Reactions Analysis
Flutianil has been found to inhibit haustorium formation and further fungal development . It does not inhibit the early infection behavior of Blumeria graminis .Physical And Chemical Properties Analysis
Flutianil is a white crystalline solid with a relative density of 1.45 g/cm3 . It has a melting point of 178–179°C . Its solubility (g/L, 20°C) in water is 0.0079 .科学的研究の応用
うどん粉病に対する殺菌剤
フルチアニルは、さまざまな作物におけるうどん粉病に対して顕著な抗真菌活性を示す新規殺菌剤として特定されています . この殺菌剤は、真菌の初期感染挙動を阻害しませんが、吸器の形成と真菌のさらなる発達を阻害します .
高い残効性と移行性
フルチアニルは、高い残効性と移行性を示します。これは、適用後も長期間有効であり、葉の上面から下面に移行することを意味します .
耐雨性
フルチアニルは、うどん粉病の一種であるPodosphaera xanthiiに対して耐雨性があるとされています。 これは、降雨後でも効果が持続することを意味します .
治療効果
フルチアニルは、きゅうりのPodosphaera xanthiiに対して、非常に低濃度で治療効果を示すことが実証されています。 .
交差抵抗性なし
フルチアニルと他の既存の殺菌剤との間には交差抵抗性はありません。これは、真菌性疾患との闘いにおける貴重なツールとなっています .
抵抗性発達
ただし、きゅうりのうどん粉病の原因となる真菌であるPodosphaera xanthiiの野外分離株において、フルチアニルに対する多重耐性の報告が複数あります . これは、耐性発達を防ぐために、殺菌剤の管理とローテーションを慎重に行う必要があることを示唆しています。
ブドウと観賞植物における使用
フルチアニルは、ブドウと観賞植物における殺菌剤としての使用が評価されています .
新規作用機序
フルチアニルのユニークな特性と効果は、他の殺菌剤とは異なる新規作用機序を持つ可能性を示唆しています . これは、農業における病害防除に使用可能なツールの武器庫に貴重な追加となる可能性があります。
作用機序
Flutianil is a novel fungicide that has shown significant efficacy in controlling powdery mildew on various crops . This article will delve into the mechanism of action of Flutianil, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Flutianil primarily targets powdery mildew, a widespread plant disease caused by various species of Erysiphales . The primary site of action of Flutianil is believed to be the haustoria , specialized structures that powdery mildew fungi form within host cells to extract nutrients .
Mode of Action
Flutianil operates through a novel mode of action termed as "functional inhibition of the haustorium" . This means that Flutianil interferes with the function of the haustoria, thereby inhibiting the nutrient absorption process essential for the survival and reproduction of the powdery mildew fungi . Importantly, there is no cross-resistance between Flutianil and other existing fungicides .
Biochemical Pathways
Flutianil’s mode of action affects the biochemical pathways associated with nutrient absorption in the haustoria . By inhibiting the function of the haustoria, Flutianil disrupts the metabolic flow of the host, which is redirected by the haustoria . This disruption prevents the powdery mildew fungi from obtaining the nutrients they need to grow and reproduce .
Pharmacokinetics
Flutianil is characterized by its high residual and translaminar activities, as well as its rainfastness . This means that the fungicide remains effective for a long period after application, can penetrate plant tissues, and is resistant to being washed away by rain . These properties enhance the bioavailability of Flutianil, ensuring that it reaches its target and exerts its antifungal effect .
Result of Action
The result of Flutianil’s action is the effective control of powdery mildew. By inhibiting the function of the haustoria, Flutianil prevents the fungi from absorbing nutrients, thereby inhibiting their growth and reproduction . This leads to a reduction in the population of the powdery mildew fungi, helping to protect the crops from disease .
Action Environment
The action of Flutianil is influenced by environmental factors. For instance, its high residual and translaminar activities and rainfastness allow it to remain effective in various weather conditions . .
Safety and Hazards
生化学分析
Biochemical Properties
Flutianil interacts with various biomolecules in its role as a fungicide. It has been observed to inhibit haustorium formation and further fungal development . The haustorium is a specialized invasive structure that forms during the infection process of powdery mildew . Flutianil’s interaction with this structure suggests it may have a unique mode of action compared to other fungicides .
Cellular Effects
Flutianil has a significant impact on cellular processes. It affects the host cell’s haustorial formation and nutrient absorption . This disruption of nutrient absorption inhibits the growth and development of the fungus, effectively controlling the spread of powdery mildew .
Molecular Mechanism
The molecular mechanism of Flutianil involves its interaction with the haustorium, a key structure in the life cycle of powdery mildew . Flutianil does not inhibit the early infection behavior of the fungus, such as conidium bursting, primary and appressorial germinations, and hook formations . It does inhibit haustorium formation and subsequent secondary hyphal elongation .
Temporal Effects in Laboratory Settings
Flutianil exhibits high residual and translaminar activities . It also shows curative activity against powdery mildew at extremely low concentrations
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Flutianil dosage in animal models. It has been reported that Flutianil has a low mammalian toxicity .
Transport and Distribution
Flutianil is known to be volatile and has a very low solubility . It is persistent in soils , suggesting that it may be transported and distributed within cells and tissues
特性
IUPAC Name |
(2Z)-2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanyl-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2OS2/c1-26-15-5-3-2-4-14(15)25-8-9-27-18(25)17(11-24)28-16-10-12(19(21,22)23)6-7-13(16)20/h2-7,10H,8-9H2,1H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUEPOHGFWQKF-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCSC2=C(C#N)SC3=C(C=CC(=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N\2CCS/C2=C(/C#N)\SC3=C(C=CC(=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058225 | |
| Record name | Flutianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958647-10-4 | |
| Record name | Flutianil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958647-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutianil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958647104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutianil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | flutianil (ISO); (2Z)-{[2-fluoro-5-(trifluoromethyl)phenyl]thio}[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTIANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11KT64027Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1673410.png)
![4-(Benzhydryloxy)-1-[3-(1H-tetraazol-5-YL)propyl]piperidine](/img/structure/B1673412.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)


![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)




